BenchChemオンラインストアへようこそ!

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl

Daclatasvir synthesis Intermediate procurement Stoichiometric control

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl (CAS 1007882-27-0) is the free-base form of a C2-symmetric, bis-imidazolyl-biphenyl diamine that serves as the penultimate synthetic intermediate in the manufacture of daclatasvir (BMS-790052), a clinically approved pan-genotypic HCV NS5A replication complex inhibitor. The compound bears two (S)-pyrrolidin-2-yl moieties appended via imidazole linkers to a central 4,4'-biphenyl core (molecular formula C26H28N6, MW 424.54 g/mol, LogP 5.64, PSA 81.42 Ų) and is commercially supplied primarily as either the free base (CAS 1007882-27-0) or its tetrahydrochloride salt (CAS 1009119-83-8, also designated HCV-IN-29).

Molecular Formula C26H28N6
Molecular Weight 424.5 g/mol
CAS No. 1007882-27-0
Cat. No. B3197997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl
CAS1007882-27-0
Molecular FormulaC26H28N6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6
InChIInChI=1S/C26H28N6/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32)/t21-,22-/m0/s1
InChIKeyUXYVOBIJTHABEM-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl (CAS 1007882-27-0) – Procurement-Relevant Identity and Classification


4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl (CAS 1007882-27-0) is the free-base form of a C2-symmetric, bis-imidazolyl-biphenyl diamine that serves as the penultimate synthetic intermediate in the manufacture of daclatasvir (BMS-790052), a clinically approved pan-genotypic HCV NS5A replication complex inhibitor [1]. The compound bears two (S)-pyrrolidin-2-yl moieties appended via imidazole linkers to a central 4,4'-biphenyl core (molecular formula C26H28N6, MW 424.54 g/mol, LogP 5.64, PSA 81.42 Ų) and is commercially supplied primarily as either the free base (CAS 1007882-27-0) or its tetrahydrochloride salt (CAS 1009119-83-8, also designated HCV-IN-29) [2]. In the patent literature (US8329159B2), the tetrahydrochloride salt is disclosed as compound 1e and is characterized as an inhibitor of hepatitis C virus (HCV) [1].

Why Generic Imidazole-Biphenyl Diamines Cannot Substitute for 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl in Regulated Synthesis


Within the daclatasvir synthetic pathway, this compound occupies a uniquely sensitive junction: it is the immediate precursor to the API after double amide coupling with N-methoxycarbonyl-L-valine, meaning that any deviation in stereochemical integrity at the two (2S)-pyrrolidine chiral centers, positional isomerism of the imidazole-biphenyl connectivity, or contamination with over-alkylated or mono-deprotected byproducts directly propagates into the final drug substance as a regulated impurity [1]. The Boc-protected predecessor (CAS 1007882-23-6, HCV-IN-30) retains tert-butoxycarbonyl groups that confer markedly different solubility, LogP, and reactivity; the tetrahydrochloride salt (CAS 1009119-83-8) introduces four equivalents of HCl that alter stoichiometry in subsequent coupling steps. Consequently, substitution with a different salt form, a racemic mixture, or a regioisomeric biphenyl-imidazole congener cannot guarantee equivalent impurity profiles or coupling efficiency in the final acylation step [2].

Quantitative Differentiation Evidence: 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl vs. Closest Analogs


Free Base vs. Tetrahydrochloride Salt: Molecular Weight and Stoichiometric Precision in Downstream Coupling

The free base (CAS 1007882-27-0, MW 424.54 g/mol) differs fundamentally from its tetrahydrochloride salt (CAS 1009119-83-8, MW 570.38 g/mol) in that the latter contains a mass fraction of only 74.4% active diamine species, with the remaining 25.6% consisting of four equivalents of HCl . In the final double amide-coupling step to produce daclatasvir, precise stoichiometric control of the free amine is critical; use of the hydrochloride salt requires either pre-neutralization with additional base (introducing inorganic salt byproducts) or direct coupling with an excess of activated ester, both of which can shift the impurity profile [1]. The free base eliminates this stoichiometric uncertainty and the need for in situ free-basing.

Daclatasvir synthesis Intermediate procurement Stoichiometric control

Deprotected Free Base vs. Boc-Protected Precursor: Synthetic Step Economy and Cost-of-Goods Comparison

In the canonical daclatasvir synthesis disclosed in US8329159B2, the Boc-protected precursor (CAS 1007882-23-6, also called HCV-IN-30; MW ~658.8 g/mol for the di-Boc ester) must undergo acidic N-deprotection (typically HCl in dioxane or TFA) to liberate the free diamine before the final amide coupling [1]. This adds one discrete synthetic step, consumes acid and scavenger reagents, and generates deprotection byproducts (isobutylene, CO2, tert-butyl cation-derived impurities) that must be purged before the next transformation. Procuring the free base directly (CAS 1007882-27-0) eliminates this deprotection step entirely, reducing the overall step count by one and removing a source of acid-labile impurity formation [2]. The Boc-protected compound itself has been characterized as a weaker NS5A inhibitor (HCV-IN-30, IC50 = 901 nM for GT-1a and 102 nM for GT-1b replicons) compared with the picomolar potency of the fully elaborated daclatasvir molecule, underscoring that the Boc groups are incompatible with the terminal pharmacophore .

Synthetic route efficiency Protecting group strategy Process mass intensity

Stereochemical Configuration Integrity: (2S,2'S) vs. Racemic or Meso Disastereomers

The compound bears two stereogenic centers at the 2-positions of the pyrrolidine rings, both of which must possess the (S) absolute configuration for the downstream daclatasvir molecule to exhibit its picomolar pan-genotypic anti-HCV activity [1]. The clinical candidate daclatasvir (BMS-790052) demonstrates EC50 values of 9–50 pM across HCV genotypes 1–6, and this potency is contingent on the precise (2S,2'S) stereochemistry of the pyrrolidine-imidazole pharmacophore . In the patent US8329159B2, all exemplified compounds bearing the (S)-pyrrolidine configuration consistently showed potent replicon inhibition, whereas stereochemical scrambling would be expected to produce the (R,R)- or meso-(R,S)-diastereomers with unknown and likely diminished activity. Commercial suppliers of the free base (CAS 1007882-27-0) specify the (S,S)-configuration explicitly, and the compound is supplied with enantiomeric purity controlled via chiral HPLC or NMR .

Chiral purity Stereochemical fidelity Enantiomeric excess

Physicochemical Property Profile: LogP and PSA Comparison with Daclatasvir and Key Analogs

The free base (CAS 1007882-27-0) exhibits a computed LogP of 5.64 and a topological polar surface area (tPSA) of 81.42 Ų . These values position it as significantly more lipophilic than the final drug daclatasvir (free base, CAS 1009119-64-5, MW 738.88 g/mol, which bears two additional valine-carbamate side chains that increase both MW and PSA while moderating LogP). By comparison, the Boc-protected precursor (CAS 1007882-23-6) possesses a substantially higher LogP due to the four tert-butyl ester groups, rendering it markedly different in chromatographic retention and solubility profile during preparative HPLC purification [1]. The free base's intermediate LogP and relatively low PSA facilitate its use in normal-phase or reversed-phase chromatographic monitoring of the deprotection reaction, as its retention time is well-resolved from both the more lipophilic Boc-precursor and the more polar final API.

Lipophilicity Polar surface area Chromatographic behavior

Regulatory Reference Standard Utility: Impurity Qualification vs. Generic Imidazole Intermediates

This compound is explicitly catalogued as Daclatasvir Impurity 50 (CAS 1007882-27-0) by multiple reference standard suppliers and is employed in the simultaneous chromatographic quantification of daclatasvir alongside its three principal organic impurities in stability studies, pharmaceutical formulations, and serum samples [1]. A validated gradient HPLC-UV method has been published that resolves daclatasvir from its three organic impurities—including the free base intermediate (CAS 1007882-27-0)—using a mobile phase of acetonitrile and phosphate buffer, with detection at 305 nm [1]. Unlike a generic bis-imidazolyl-biphenyl scaffold that lacks the defined (2S,2'S)-pyrrolidine substitution pattern, this specific compound co-elutes with the authentic impurity peak observed in stressed degradation samples of daclatasvir dihydrochloride, making it the only valid reference marker for this particular impurity slot.

Reference standard Impurity profiling Pharmacopoeial compliance

Prioritized Procurement and Application Scenarios for 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl (CAS 1007882-27-0)


Penultimate Intermediate Procurement for Daclatasvir API Manufacturing

Process chemistry teams scaling the final amide-coupling step of daclatasvir synthesis should prioritize the free base (CAS 1007882-27-0) over the tetrahydrochloride salt (CAS 1009119-83-8) to achieve exact stoichiometric control without the need for pre-neutralization or excess coupling reagent. As established in Section 3 (Evidence Item 1), the free base provides 100% active diamine mass fraction versus 74.4% for the salt, eliminating the introduction of 4 equivalents of HCl that would otherwise require additional base and generate inorganic salts that complicate workup and purification . This choice directly reduces process mass intensity and simplifies quality-by-design control strategies for the final bond-forming step.

Bypassing the Boc-Deprotection Step: Single-Step Conversion to Daclatasvir

Medicinal chemistry and process R&D groups synthesizing daclatasvir or exploring SAR around the bis-imidazolyl-biphenyl chemotype can eliminate one full synthetic step by procuring the free base rather than the Boc-protected precursor (CAS 1007882-23-6, HCV-IN-30). As detailed in Section 3 (Evidence Item 2), the Boc-protected compound requires acidic deprotection generating isobutylene and tert-butyl cation-derived impurities before coupling, whereas the free base is directly competent for double HATU- or EDC-mediated amide bond formation with N-methoxycarbonyl-L-valine [1]. This step reduction translates to shorter cycle time, lower solvent consumption, and reduced impurity burden—all critical factors in both preclinical scale-up and commercial API manufacturing.

Validated Impurity Reference Standard for Daclatasvir ANDA Filing and QC Release Testing

Analytical quality control laboratories supporting abbreviated new drug applications (ANDAs) for generic daclatasvir dihydrochloride require the exact impurity reference standard (CAS 1007882-27-0) to identify, quantify, and qualify the des-valyl-daclatasvir impurity peak that appears in stressed degradation samples and long-term stability studies. As noted in Section 3 (Evidence Item 5), a published and validated gradient HPLC-UV method resolves this impurity from daclatasvir and two other organic impurities, and only the structurally authentic compound co-elutes with the genuine impurity peak observed in pharmaceutical formulations [2]. Procurement of a generic imidazole-biphenyl diamine lacking the (2S,2'S)-pyrrolidine configuration would not satisfy regulatory identification criteria.

In-Process Control (IPC) Method Development Using Distinctive LogP/PSA Chromatographic Signature

Analytical development scientists designing HPLC methods for daclatasvir reaction monitoring can exploit the free base's distinctive physicochemical profile (LogP 5.64, PSA 81.42 Ų, MW 424.54 g/mol) to achieve baseline resolution between the deprotected intermediate, the more lipophilic Boc-precursor, and the more polar final API. As established in Section 3 (Evidence Item 4), these predicted parameters place the free base in a unique chromatographic window that facilitates unambiguous integration of the deprotection reaction endpoint . This differentiation is particularly valuable when developing stability-indicating methods that must separate all process intermediates and degradation products in a single run.

Quote Request

Request a Quote for 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.